1,1-Bis(diethoxymethyl)cyclopropane
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Overview
Description
1,1-Bis(diethoxymethyl)cyclopropane is an organic compound characterized by a cyclopropane ring substituted with two diethoxymethyl groups. Cyclopropane derivatives are known for their strained ring structure, which imparts unique reactivity and makes them valuable in various chemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,1-Bis(diethoxymethyl)cyclopropane typically involves the reaction of cyclopropane derivatives with diethoxymethylating agents. One common method is the addition of diethoxymethyl chloride to cyclopropane in the presence of a base, such as sodium hydride, under anhydrous conditions .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 1,1-Bis(diethoxymethyl)cyclopropane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the diethoxymethyl groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols .
Scientific Research Applications
1,1-Bis(diethoxymethyl)cyclopropane has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis due to its reactive cyclopropane ring.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1-Bis(diethoxymethyl)cyclopropane involves its interaction with various molecular targets. The strained cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate biochemical pathways and exert specific effects .
Comparison with Similar Compounds
- 1,1-Bis(hydroxymethyl)cyclopropane
- 1,1-Bis(methoxymethyl)cyclopropane
- 1,1-Bis(ethoxymethyl)cyclopropane
Comparison: 1,1-Bis(diethoxymethyl)cyclopropane is unique due to its diethoxymethyl groups, which provide distinct reactivity and solubility properties compared to other similar compounds. This uniqueness makes it valuable in specific synthetic and industrial applications .
Properties
CAS No. |
400709-87-7 |
---|---|
Molecular Formula |
C13H26O4 |
Molecular Weight |
246.34 g/mol |
IUPAC Name |
1,1-bis(diethoxymethyl)cyclopropane |
InChI |
InChI=1S/C13H26O4/c1-5-14-11(15-6-2)13(9-10-13)12(16-7-3)17-8-4/h11-12H,5-10H2,1-4H3 |
InChI Key |
FTDAVFLECUIFNZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C1(CC1)C(OCC)OCC)OCC |
Origin of Product |
United States |
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